

Using 3-Bromo-5-hydroxybenzotrile in pharmaceutical intermediate synthesis

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Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzotrile

CAS No.: 60186-24-5; 770718-92-8

Cat. No.: B2509978

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Application Note: Strategic Utilization of **3-Bromo-5-hydroxybenzotrile** in Pharmaceutical Synthesis

Executive Summary

3-Bromo-5-hydroxybenzotrile (CAS: 770718-92-8) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal trifunctionality: a phenolic hydroxyl group (-OH), an aryl bromide (-Br), and a nitrile (-CN). These three distinct reactive handles allow for sequential, chemoselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex biaryl ethers found in kinase inhibitors, nuclear receptor modulators (e.g., THR- β agonists), and anti-infectives.

This guide details the strategic deployment of this intermediate, providing validated protocols for chemoselective transformations and highlighting its role in recent drug development campaigns.

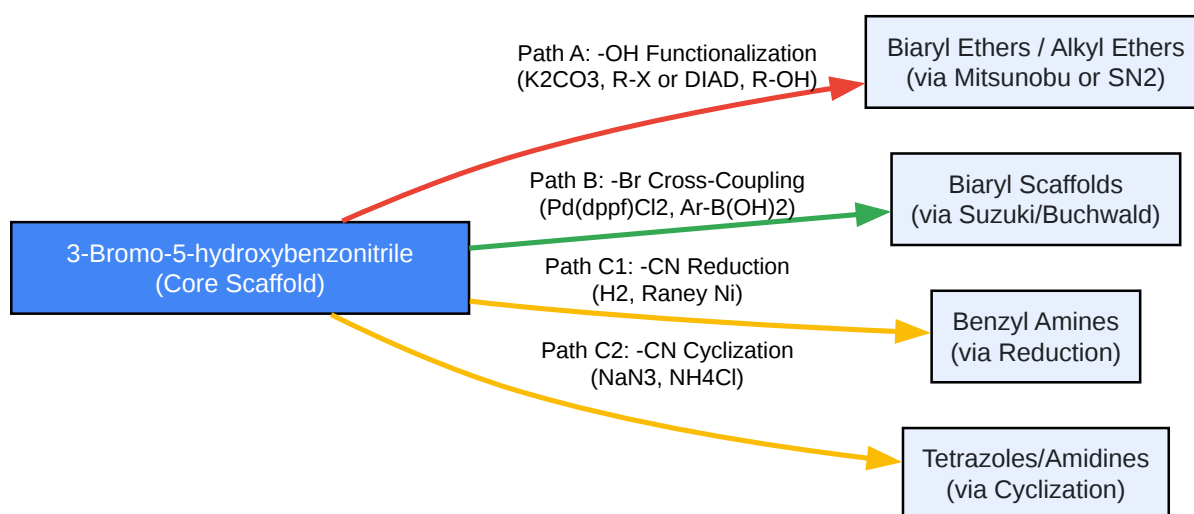
Chemical Profile & Strategic Value

Property	Specification
Chemical Name	3-Bromo-5-hydroxybenzonitrile
CAS Number	770718-92-8
Molecular Formula	C ₇ H ₄ BrNO
Molecular Weight	198.02 g/mol
Appearance	Off-white to pale yellow solid
Key Reactivity	SNAr / Alkylation (-OH), Pd-Catalyzed Coupling (-Br), Pinner/Reduction (-CN)

Strategic Advantage: Unlike simple di-substituted benzenes, this scaffold allows for the rapid construction of Aryl-Linker-Aryl architectures. The electron-withdrawing nitrile and bromine substituents increase the acidity of the phenol (pKa ~7-8), facilitating mild O-alkylation, while the bromine remains available for late-stage cross-coupling.

Strategic Reactivity Map

The following workflow illustrates the divergent synthesis pathways available from this core scaffold.



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Figure 1: Divergent synthesis pathways. The scaffold allows for independent modulation of three vectors.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Target Application: Synthesis of ether-linked pharmacophores (e.g., SARM1 modulators, THR- β agonist analogs).

Rationale: The electron-deficient ring makes the phenoxide ion less nucleophilic but highly acidic. Weak bases are sufficient, avoiding side reactions at the nitrile or bromine.

Materials:

- **3-Bromo-5-hydroxybenzotrile** (1.0 equiv)[1]
- Alkyl Halide / Benzyl Halide (1.1 equiv)
- Potassium Carbonate (K_2CO_3) (2.0 equiv)[2]
- Solvent: DMF or Acetonitrile (ACN)

Procedure:

- Dissolution: Charge a reaction vessel with **3-Bromo-5-hydroxybenzotrile** (1.0 equiv) and anhydrous DMF (5 mL/mmol).
- Deprotonation: Add K_2CO_3 (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may turn yellow due to phenoxide formation.
- Addition: Dropwise add the Alkyl Halide (1.1 equiv).
- Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
 - Checkpoint: The starting material phenol peak should disappear.

- Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over Na_2SO_4 , and concentrate.[3]
- Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Check:

- ^1H NMR: Look for the disappearance of the broad singlet (-OH, ~10.5 ppm) and appearance of the alkyl protons (e.g., -O-CH₂- at ~5.1 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling

Target Application: Installation of biaryl systems for kinase inhibitors or anti-TB agents (MbtI inhibitors).

Rationale: The bromine atom is activated for oxidative addition. However, the free phenol (if not protected) can poison Pd catalysts or consume boronic acids. If the phenol is free, use 3+ equivalents of base to keep it fully deprotonated. Ideally, perform this after Protocol A (O-protection).

Materials:

- 3-Bromo-5-alkoxybenzonitrile (Product of Protocol A) (1.0 equiv)
- Aryl Boronic Acid / Pinacol Ester (1.2 equiv)[1]
- Catalyst: $\text{Pd}(\text{dppf})\text{Cl}_2$ [2][3]·DCM (0.05 equiv)
- Base: K_2CO_3 (2 M aqueous solution, 3.0 equiv)
- Solvent: 1,4-Dioxane

Procedure:

- Degassing: In a microwave vial or round-bottom flask, combine the aryl bromide substrate and aryl boronic acid in 1,4-Dioxane. Sparge with Nitrogen/Argon for 10 minutes.
- Catalyst Addition: Add $\text{Pd}(\text{dppf})\text{Cl}_2$ ·DCM and the aqueous K_2CO_3 solution.

- Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.
 - Note: Pd(dppf)Cl₂ is chosen for its resistance to basic conditions and high efficiency with electron-deficient aryl bromides.
- Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.[3]
- Purification: Flash chromatography.

Troubleshooting:

- Low Yield? If the nitrile hydrolyzes to amide, switch to anhydrous conditions: Cs₂CO₃ in Toluene/DMF at 100°C.

Protocol C: Nitrile Functionalization (Tetrazole Formation)

Target Application: Bioisostere synthesis for carboxylic acids (e.g., Angiotensin II receptor antagonists).

Materials:

- Benzonitrile derivative (1.0 equiv)[1]
- Sodium Azide (NaN₃) (1.5 equiv)
- Ammonium Chloride (NH₄Cl) (1.5 equiv) or Triethylamine Hydrochloride
- Solvent: DMF[3]

Procedure:

- Setup: Combine all reagents in a pressure vessel or round-bottom flask.
- Reaction: Heat to 100–110°C for 12–24 hours.

- Safety Alert: NaN_3 can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH during reaction and quench carefully.
- Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3–4 to precipitate the tetrazole or extract into EtOAc.

Case Studies in Drug Development

Case Study 1: SARM1 Modulators (Neuroprotection)

In the development of SARM1 inhibitors for peripheral neuropathy, the **3-bromo-5-hydroxybenzotrile** scaffold is used to link a pyridine moiety (via Suzuki coupling) and a lipophilic tail (via O-alkylation).

- Workflow: (1) Suzuki coupling with 4-methyl-3-pyridylboronic acid → (2) O-alkylation with benzyl halides.
- Outcome: High-affinity binders that prevent axon degeneration [1].

Case Study 2: Anti-TB Agents (MbtI Inhibitors)

Researchers targeting Mycobacterium tuberculosis salicylate synthase (MbtI) utilized this scaffold.

- Workflow: (1) Suzuki coupling with furan-2-boronic acids → (2) Hydrolysis of the nitrile to a carboxylic acid (mimicking salicylate).
- Significance: The 3,5-substitution pattern perfectly mimics the salicylate core required for enzyme active site binding [2].

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]
- Nitrile Hazard: Metabolization or acidic hydrolysis can release cyanide. Work in a well-ventilated fume hood.
- Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent phenolic oxidation.

References

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- 3. [Suzuki Reaction - Palladium Catalyzed Cross Coupling \[commonorganicchemistry.com\]](#)
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